Cas no 83982-70-1 (Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-bromophenyl)-)

Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-bromophenyl)- structure
83982-70-1 structure
Product name:Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-bromophenyl)-
CAS No:83982-70-1
MF:C21H14BrNO
MW:376.24596452713
CID:668113
PubChem ID:71414765

Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-bromophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-bromophenyl)-
    • 2-(2-bromophenyl)-5-(4-phenylphenyl)-1,3-oxazole
    • DTXSID20834203
    • 5-([1,1'-Biphenyl]-4-yl)-2-(2-bromophenyl)-1,3-oxazole
    • 83982-70-1
    • Inchi: InChI=1S/C21H14BrNO/c22-19-9-5-4-8-18(19)21-23-14-20(24-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H
    • InChI Key: JYKLIDNGCMQDHE-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4Br

Computed Properties

  • Exact Mass: 375.02588g/mol
  • Monoisotopic Mass: 375.02588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 26Ų

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